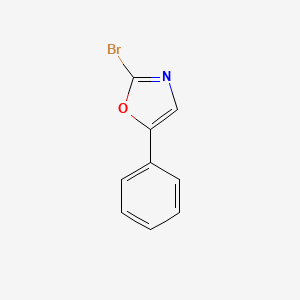

2-Bromo-5-phenyl-1,3-oxazole

Beschreibung

General Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazoles are a significant class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. tandfonline.comigi-global.com This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities. igi-global.combohrium.com The oxazole nucleus is considered a "privileged scaffold" because its derivatives can interact with various biological targets like enzymes and receptors through non-covalent bonds, leading to diverse pharmacological effects. tandfonline.comsemanticscholar.org Researchers have successfully developed oxazole-containing drug candidates for treating a range of diseases. semanticscholar.org Beyond medicine, oxazole derivatives are of great interest in materials science, agricultural chemistry, and as versatile intermediates in organic synthesis. e-bookshelf.de

The reactivity of the oxazole ring, including its participation in cycloadditions, reductions, and substitution reactions, makes it a valuable building block for constructing more complex molecular architectures. igi-global.com The field has seen continuous development, with tens of thousands of publications exploring the synthesis, reactions, and applications of this heterocycle. e-bookshelf.de

Significance of Bromo-Substituted Oxazoles in Organic Synthesis and Functional Materials

The introduction of a bromine atom onto the oxazole ring, creating bromo-substituted oxazoles, significantly enhances the synthetic utility of the scaffold. mdpi.com Aryl and heteroaryl bromides are highly valuable intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. mdpi.com The bromine atom at the 2-position, as seen in 2-Bromo-5-phenyl-1,3-oxazole, serves as a reactive handle, allowing for the introduction of various functional groups through reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. cymitquimica.comresearchgate.net

This reactivity allows chemists to modify the oxazole core, creating libraries of compounds for drug discovery and materials science research. mdpi.comresearchgate.net For example, the bromine can be substituted by nucleophiles such as amines or thiols to generate new derivatives. The synthesis of bromo-oxazoles can be achieved through several methods, including the direct bromination of a pre-formed oxazole ring using reagents like N-bromosuccinimide (NBS) or through cyclization reactions of appropriately substituted precursors. mdpi.comorganic-chemistry.org

Overview of Research Directions Pertaining to this compound

Research on this compound leverages its properties as a reactive intermediate. It is primarily used as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry. synhet.com A notable research direction involves its use in the preparation of substituted 1,3-oxazole compounds intended for evaluation as cancer treatments. google.com For instance, it has been used as a precursor in the synthesis of 2-amino-5-phenyl-1,3-oxazole derivatives, which are investigated for their therapeutic potential. google.com

The compound's utility stems from the reactivity of the C-Br bond at the 2-position of the oxazole ring, which readily undergoes substitution, allowing for the attachment of various other molecular fragments. cymitquimica.com While direct biological studies on this compound itself are not widely documented, its role as a key intermediate in creating pharmacologically active molecules is a central theme in the research landscape. synhet.comgoogle.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | synhet.comnih.gov |

| CAS Number | 129053-70-9 | synhet.comaksci.com |

| Molecular Formula | C₉H₆BrNO | nih.gov |

| Molecular Weight | 224.05 g/mol | nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(O2)=CBr | nih.gov |

| InChIKey | MSXVETKZQOUBNB-UHFFFAOYSA-N | nih.gov |

| Purity (Typical) | >95% | synhet.comaksci.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUQKWSZCIOQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657856 | |

| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129053-70-9 | |

| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Phenyl 1,3 Oxazole and Analogues

Classical and Established Routes to Substituted Oxazoles Relevant to 2-Bromo-5-phenyl-1,3-oxazole

The foundational methods for oxazole (B20620) synthesis provide the essential groundwork for accessing precursors to this compound.

Dehydrative cyclization represents one of the most fundamental approaches to the oxazole ring system. The Robinson-Gabriel synthesis, a cornerstone in this category, involves the intramolecular cyclization and dehydration of 2-acylamino ketones. wikipedia.org This reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus oxychloride. mdpi.com The requisite 2-acylamino ketone precursors can be synthesized through methods like the Dakin-West reaction. wikipedia.org A notable extension of this method, developed by Wipf and Miller, utilizes triphenylphosphine (B44618) and iodine for the cyclodehydration of β-keto amides, which can be derived from amino acids. wikipedia.org

Another classical approach is the Cook-Heilbron synthesis, which is particularly useful for the formation of 5-aminothiazoles but shares mechanistic principles relevant to oxazole synthesis. pharmaguideline.comnih.govwikipedia.org This reaction involves the interaction of α-aminonitriles with reagents like dithioacids or carbon disulfide. wikipedia.organalis.com.my While primarily for thiazoles, the underlying concept of cyclizing an acyclic precursor is a shared theme.

| Dehydrative Cyclization Method | Key Precursor | Typical Reagents | Primary Product |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H₂SO₄, POCl₃, PPh₃/I₂ | Substituted Oxazole |

| Cook-Heilbron Synthesis | α-Aminonitrile | CS₂, Dithioacids | 5-Aminothiazole |

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like oxazoles in a single step from three or more starting materials. nih.govresearchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for oxazole synthesis. researchgate.netnih.govacs.org

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govresearchgate.net By carefully selecting the components, the resulting α-acylamino amide product can be designed to undergo a subsequent acid-catalyzed cyclodehydration, in a tandem Ugi/Robinson-Gabriel sequence, to yield a trisubstituted oxazole. nih.gov For instance, using 2,4-dimethoxybenzylamine (B23717) as an ammonia (B1221849) equivalent in combination with an arylglyoxal, an isonitrile, and a carboxylic acid, the Ugi product is primed for cyclization upon treatment with concentrated sulfuric acid. nih.gov

The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. acs.org While not directly forming an oxazole, the product can be a precursor for subsequent cyclization reactions.

Dehydrative Cyclization Strategies

Targeted Synthesis of this compound via Halogenation and Cyclization

The direct synthesis of this compound often involves either the regioselective bromination of a pre-formed 5-phenyl-1,3-oxazole ring or the use of bromine-containing precursors in the cyclization step.

The electrophilic bromination of the oxazole ring is a common method for introducing a bromine atom. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this purpose. The regioselectivity of the bromination is influenced by the substituents on the oxazole ring. For 5-substituted oxazoles, bromination can occur at either the C2 or C4 position. The use of specific solvents can play a crucial role in directing the regioselectivity. For example, using DMF as a solvent has been shown to significantly improve the C4 to C2 bromination ratio in 5-substituted oxazoles. acs.org However, achieving selective bromination at the C2 position can be challenging. vulcanchem.com

An alternative approach involves a "halogen dance" reaction, where a bromo-substituted oxazole isomerizes to a more stable regioisomer under basic conditions. For instance, 5-bromo-2-phenyl-1,3-oxazole can undergo a base-catalyzed halogen exchange to yield the 4-bromo derivative. nih.gov

Synthesizing the oxazole ring with the bromine atom already incorporated in one of the precursors is another effective strategy. One such method involves the copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides, which are prepared from the dibromination of enamides using CBr₄ as the bromine source. organic-chemistry.org This process leads to the formation of 5-bromo oxazoles. organic-chemistry.org

Another approach utilizes the reaction of N-H ketoaziridines with N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net This reaction proceeds through the in situ formation of N-bromoketoaziridines, which then undergo thermal C-C bond cleavage to generate an azomethine ylide. organic-chemistry.orgresearchgate.netsorbonne-universite.fr Subsequent cyclization and elimination of hydrogen bromide afford the 2,5-diaryloxazole. researchgate.netsorbonne-universite.fr The presence of the bromine atom on the nitrogen is crucial for facilitating the thermal C-C bond cleavage. sorbonne-universite.fr

A solar photo-thermochemical method has also been reported for the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using NBS. rsc.org This one-pot synthesis involves a cascade of benzylic bromination, intramolecular nucleophilic substitution to form the oxazole ring, a second benzylic bromination, and finally, bromination of the oxazole ring. rsc.org

| Targeted Synthesis Approach | Key Strategy | Example Reagents/Conditions | Resulting Bromo-oxazole |

|---|---|---|---|

| Regioselective Bromination | Electrophilic bromination of pre-formed oxazole | NBS in Chloroform or DMF | 2-Bromo or 4-Bromo substituted oxazoles |

| Cyclization with Bromine Incorporation | Cu(I)-catalyzed cyclization of β,β-dibrominated enamides | CBr₄, Cu(I) catalyst | 5-Bromo oxazoles |

| Cyclization with Bromine Incorporation | Ring expansion of N-bromo-ketoaziridines | NBS, thermal conditions | 2,5-Diaryl oxazoles |

| Cyclization with Bromine Incorporation | Solar photo-thermochemical synthesis | NBS, solar irradiation | 4-Bromo-2,5-substituted oxazoles |

Regioselective Bromination Approaches

Advanced Catalytic Approaches for this compound Framework Construction

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic frameworks, and the synthesis of this compound is no exception. Palladium and copper catalysts have proven to be particularly effective in this regard.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. Direct arylation reactions, which avoid the need for pre-functionalized starting materials, are especially attractive. innovareacademics.in Palladium catalysts, in combination with copper co-catalysts, have been used for the direct arylation of 4-substituted oxazoles with aryl bromides to generate 2,4-disubstituted oxazoles. innovareacademics.in Furthermore, palladium-catalyzed intramolecular cyclization of precursors such as 2-bromo-1,5-diene-7-yne systems can lead to complex cyclic structures. semanticscholar.org

Copper-catalyzed reactions have also emerged as a valuable alternative. Copper(II) triflate has been shown to catalyze the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. Copper-mediated C-H activation has been utilized for the alkynylation of 1,3,4-oxadiazoles, a related heterocyclic system. researchgate.net Additionally, copper-catalyzed aerobic oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles. acs.org These catalytic systems often offer advantages in terms of mild reaction conditions, high functional group tolerance, and improved regioselectivity. rsc.orgbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized in the synthesis of substituted oxazoles. smolecule.com These methods offer high regioselectivity and functional group tolerance. smolecule.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. rnfinity.commdpi.com For the synthesis of 2-aryl-5-phenyl-1,3-oxazoles, this compound can be reacted with various arylboronic acids. mdpi.com The reaction is generally catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.commdpi.com Researchers have developed regioselective Suzuki-Miyaura reactions for the synthesis of 2,4-bisoxazoles, which can then undergo further coupling reactions to produce more complex structures like trisoxazoles. lookchem.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and tolerance of a wide range of functional groups. wikipedia.orgnumberanalytics.com In the context of oxazole synthesis, an organozinc derivative of one aromatic component can be coupled with a halogenated oxazole, such as this compound. wikipedia.orgresearchgate.netlibretexts.org The catalyst is typically a palladium(0) or nickel(0) complex. wikipedia.org

Stille Coupling: The Stille coupling employs organotin compounds as coupling partners. While effective, the toxicity of organotin reagents is a significant drawback. A systematic study of the cross-coupling capability of the 4- and 5-positions of 2-phenyloxazoles under Stille conditions has been conducted, comparing the reactivity of stannanes and halides. researchgate.net Optimized Stille coupling conditions have been used to create tris-oxazoles with good yields. ignited.in

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Pd(PPh₃)₄, Pd₂(dba)₃ | Mild reaction conditions, commercial availability and stability of reagents. rnfinity.commdpi.comlookchem.com | Can require specific ligands for challenging couplings. |

| Negishi | Organozinc | Pd(0) or Ni(0) complexes | High reactivity, excellent functional group tolerance. wikipedia.orgorganic-chemistry.orgresearchgate.net | Organozinc reagents can be sensitive to air and moisture. numberanalytics.com |

| Stille | Organotin (stannanes) | Pd(PPh₃)₄ | Effective for complex couplings. researchgate.netignited.in | Toxicity and difficulty in removing organotin byproducts. researchgate.net |

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for certain transformations. Copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles through vinylic C-H bond functionalization at room temperature. organic-chemistry.org Another approach involves a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and oxygen to yield trisubstituted oxazoles. organic-chemistry.org Furthermore, copper(II) triflate has been utilized in coupling reactions to synthesize 2,4-disubstituted oxazoles. smolecule.com

Nickel-Catalyzed Transformations

Nickel catalysts offer a more economical option compared to palladium and have shown significant promise in cross-coupling reactions. wikipedia.orgorganic-chemistry.org Nickel(II) complexes with specific ligands have been successfully employed for the C2 arylation of oxazoles with aryl chlorides and other phenol (B47542) derivatives. organic-chemistry.org The Negishi coupling, for instance, can be effectively catalyzed by various nickel complexes to form C-C bonds. wikipedia.org

C-H Activation Strategies

Direct C-H activation is a highly atom-economical and step-efficient strategy for the synthesis of complex molecules. organic-chemistry.org Palladium catalysts can efficiently catalyze the direct arylation and alkenylation of oxazoles at the C-2 position. organic-chemistry.org This method tolerates a wide range of functional groups and offers high regioselectivity. organic-chemistry.org By combining this with other strategies, selective arylation at the C-2, C-4, and C-5 positions can be achieved, leading to triarylated oxazoles. organic-chemistry.org Furthermore, rhodium(III) catalysts have been used for the site-selective functionalization of 2-arylbenzo[d]oxazoles. nih.gov The assembly of oxazole scaffolds through C(sp3)-H functionalization of benzylamines is another area of active research. scilit.com

Green Chemistry Approaches and Sustainable Synthesis for Oxazole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free and Catalyst-Free Methodologies

Efforts to develop more environmentally benign synthetic methods have led to solvent-free and catalyst-free approaches. One such method involves the synthesis of di- and trisubstituted oxazoles from α-haloketones and urea (B33335) or phenyl urea in a nonionic liquid like PEG 400 at room temperature, with products obtained in excellent yields. eijppr.comresearchgate.net This method allows for the easy recovery and reuse of the reaction medium. eijppr.comresearchgate.net Another catalyst-free approach reports the synthesis of oxazol-2(3H)-ones from diazo compounds and sulfilimines through a tandem reaction sequence. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions. isca.in A highly efficient two-component cycloaddition reaction of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation has been established for the synthesis of 5-substituted oxazoles. nih.govacs.org This method offers moderate-to-excellent yields, good functional group compatibility, and a simple experimental procedure. nih.govacs.org Microwave irradiation has also been used for the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com Furthermore, new derivatives of 5-phenyl-1,3,4-oxadiazole have been synthesized via microwave-assisted cyclodehydration. mdpi.comdntb.gov.ua

| Approach | Key Features | Example Reaction | Yields |

|---|---|---|---|

| Solvent-Free/Catalyst-Free | Use of recyclable non-ionic liquids (PEG 400), room temperature reaction. eijppr.comresearchgate.net | α-haloketones + urea/phenyl urea. eijppr.comresearchgate.net | 80-90%. eijppr.comresearchgate.net |

| Microwave-Assisted | Rapid reaction times (minutes), high efficiency. isca.innih.govacs.org | Aryl aldehydes + TosMIC. nih.govacs.org | Up to 96%. nih.govacs.org |

One-Pot and Cascade Reactions for Expedited Synthesis

One-pot syntheses involve the sequential addition of reagents to a single reaction vessel, where multiple transformations occur without the isolation of intermediates. Cascade reactions, a subset of one-pot processes, are even more elegant, involving a series of intramolecular or intermolecular events that occur spontaneously under a single set of reaction conditions after an initial triggering event.

While a direct one-pot or cascade synthesis specifically for this compound is not prominently documented, numerous methodologies for its analogues highlight the potential of these strategies. These reactions often construct the oxazole core and introduce the desired substituents in a single, streamlined operation.

A notable example is the copper-catalyzed cascade reaction for the synthesis of 2,5-disubstituted oxazoles. This method utilizes readily available aromatic terminal alkenes and azides, employing air as a mild oxidant. The reaction proceeds through a complex sequence involving a 1,3-dipolar cycloaddition, ring cleavage, a 1,2-hydrogen migration, denitrogenation, and finally, a copper-catalyzed aerobic oxidative dehydrogenative cyclization to furnish the oxazole ring. rsc.org

Another powerful approach is the visible-light photoredox-catalyzed three-component cyclization. This method brings together 2H-azirines, alkynyl bromides, and molecular oxygen at room temperature to afford a variety of substituted oxazoles in moderate to good yields. acs.org This strategy is particularly attractive due to its mild conditions and use of visible light as a renewable energy source.

Radical cascade reactions also provide an efficient route to oxazole synthesis. A recently developed strategy involves a tandem hydrogen atom transfer (HAT) process. This method allows for the modular synthesis of oxazoles from simple starting materials like alcohols, amines, and nitriles, proceeding through a double C-H oxidation mechanism. rsc.orgresearchgate.net

The classic Bredereck reaction, which involves the condensation of α-haloketones with amides, can also be adapted into a one-pot procedure. ijpsonline.comeijppr.com For instance, the reaction of 2-bromo-1-phenylethanone with urea or substituted ureas in the presence of a suitable medium like polyethylene (B3416737) glycol (PEG) can yield 2-amino- or 2-ureido-5-phenyloxazole derivatives in a single step. eijppr.comresearchgate.netijpsonline.com While this does not directly yield the 2-bromo analogue, it demonstrates a one-pot construction of the 5-phenyloxazole (B45858) core.

Microwave-assisted organic synthesis has also been employed to expedite the formation of oxazoles in one pot. A notable example is the microwave-assisted van Leusen synthesis, where aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) react under controlled basic conditions to rapidly produce 5-substituted oxazoles. acs.org

The following tables summarize key findings from the literature on one-pot and cascade syntheses of analogues of this compound, showcasing the diversity of accessible structures through these expedited methods.

Table 1: One-Pot Synthesis of 2,5-Disubstituted Oxazole Analogues

| Starting Material 1 | Starting Material 2 | Key Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | Urea | PEG-400 | Room Temperature | 2-Amino-5-phenyloxazole | Good | eijppr.comresearchgate.netijpsonline.com |

| Aryl Aldehyde | TosMIC | K₃PO₄, Microwave | Isopropanol, 65°C | 5-Aryloxazole | Up to 96% | acs.org |

Table 2: Cascade Reaction Synthesis of 2,5-Disubstituted Oxazole Analogues

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Key Reagents/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aromatic Terminal Alkene | Azide | - | Copper catalyst, Air (O₂) | Mild | 2,5-Disubstituted Oxazoles | rsc.org |

| 2H-Azirine | Alkynyl Bromide | O₂ | Visible-light photoredox catalyst | Room Temperature | Substituted Oxazoles | acs.org |

| Alcohol/Amine | Nitrile | - | Radical initiator | - | Substituted Oxazoles | rsc.orgresearchgate.net |

These examples underscore the power of one-pot and cascade reactions in rapidly accessing a variety of substituted oxazoles. While a direct application to this compound remains to be explicitly reported, these methodologies provide a conceptual framework and a strong foundation for the future development of such expedited synthetic routes.

Reactivity and Functionalization Strategies of 2 Bromo 5 Phenyl 1,3 Oxazole

Halogen-Dance Isomerization and its Mechanistic Implications

A notable reaction of bromo-oxazoles is the "halogen dance" (HD) isomerization, a base-catalyzed halogen exchange. researchgate.net This process is a facile and effective pathway for synthesizing 2,4,5-trisubstituted-1,3-oxazoles. researchgate.net For instance, 5-bromo-2-phenylthio-1,3-oxazole can isomerize to the 4-bromo derivative. researchgate.net The mechanism involves deprotonation at the C-4 position by a strong base like lithium diisopropylamide (LDA), creating a lithiated intermediate. researchgate.netthieme-connect.com This intermediate can then undergo a halogen exchange with the starting 5-bromo compound to yield the more stable 4-bromo lithiated species. researchgate.netthieme-connect.com This isomerization has been studied in various aromatic and heteroaromatic systems. researchgate.net The halogen dance reaction has been investigated on the oxazole (B20620) system, allowing for the migration of the halogen from position 5 to the less accessible 4-position, while also enabling the introduction of various electrophiles at the now vacant 5-position. thieme-connect.com Recent studies have also highlighted the use of halogen dance isomerization as a potential pathway for synthesizing trisubstituted oxazoles. evitachem.com

The general mechanism can be summarized as follows:

Deprotonation of the starting 5-bromooxazole (B1343016) at the 4-position by a strong base (e.g., LDA) generates a lithiated intermediate. thieme-connect.com

This intermediate reacts with the remaining starting material through a metal-halogen exchange. thieme-connect.com

This exchange leads to a cascade of reactions, ultimately forming the final intermediate which, upon quenching with an electrophile, yields the desired 5-substituted-4-bromooxazole. thieme-connect.com

Transition-Metal-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-phenyl-1,3-oxazole

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in pharmaceuticals and materials science. eie.gracs.org The bromine atom on the this compound ring makes it a suitable substrate for such reactions. evitachem.com

Arylation: Palladium-catalyzed Suzuki-Miyaura coupling is a common method for creating C-C bonds. evitachem.comresearchgate.net This reaction can be used for the arylation of the oxazole ring, introducing various substituents with high regioselectivity. smolecule.com For instance, 4-bromooxazoles have been shown to be effective coupling partners with arylboronic acids in Suzuki-Miyaura reactions. acs.org Direct C-H arylation of oxazoles, catalyzed by palladium and copper, has also been demonstrated. mdpi.com

Alkenylation: The Heck reaction, another palladium-catalyzed process, can be employed for the alkenylation of the oxazole nucleus. thieme-connect.com This allows for the introduction of vinyl groups onto the heterocyclic core.

Alkynylation: The Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst, is effective for forming C-C triple bonds. eie.gr This reaction enables the introduction of alkynyl groups onto the oxazole ring. The use of TIPS-acetylene in Sonogashira coupling has been successful in preparing ethynyl (B1212043) oxazoles. chemrxiv.org

Table 1: Examples of C-C Bond Forming Reactions on Bromo-oxazoles

| Reaction Type | Catalyst System | Reactants | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Bromo-oxazole, Arylboronic acid | Aryl-substituted oxazole |

| Heck Reaction | Pd(OAc)₂ / Ligand / Base | Bromo-oxazole, Alkene | Alkenyl-substituted oxazole |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Bromo-oxazole, Terminal alkyne | Alkynyl-substituted oxazole |

| Negishi Coupling | Pd(PPh₃)₄ | Bromo-oxazole, Organozinc reagent | Alkyl/Aryl-substituted oxazole |

Data for this table was compiled from multiple sources for illustrative purposes.

Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds. eie.gr This method can be used to introduce amine functionalities to the oxazole ring. Copper-catalyzed direct amination of benzoxazole (B165842) with chloramines has also been reported. thieme-connect.com Furthermore, nickel salt catalysts can facilitate the formation of aryl carbon-nitrogen bonds under light exposure. google.com

Alkoxylation: Transition metal-catalyzed reactions can also be used to form carbon-oxygen bonds, leading to alkoxylated products. uninsubria.it While specific examples for this compound are less common in the provided context, the general methodology exists for related heterocyclic systems.

Carbon-Carbon Bond Formations (e.g., Arylation, Alkenylation, Alkynylation)

Nucleophilic Aromatic Substitution on the Oxazole Ring

The bromine atom at the C-2 position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). smolecule.comfluorochem.co.uk The electrophilic nature of the bromine atom facilitates this reaction. evitachem.comcymitquimica.com The reactivity of halogens on the oxazole ring towards nucleophilic substitution generally follows the order C-2 > C-4 > C-5. tandfonline.comsemanticscholar.org This allows for the displacement of the bromine by various nucleophiles, such as amines or thiols, to introduce new functional groups.

Electrophilic Substitution and Functionalization of Phenyl Substituents

While the oxazole ring itself is generally electron-deficient, electrophilic substitution can occur, particularly at the C-5 position, especially when activated by electron-donating groups. smolecule.comtandfonline.com However, for this compound, electrophilic substitution is more likely to occur on the phenyl ring. The bromine atom on the phenyl group can direct electrophilic substitution reactions, allowing for further functionalization of this part of the molecule. smolecule.com

Lithiation and Subsequent Reactions for Further Functionalization

Direct lithiation using strong bases like n-butyllithium (n-BuLi) or LDA, followed by quenching with an electrophile, is a powerful strategy for functionalizing oxazoles. This method allows for highly regioselective introduction of substituents. For instance, deprotonation at the C-2 position provides access to a reactive carbanion that can react with various electrophiles. researchgate.net This strategy has been used to prepare substituted 2-bromo-oxazoles with high yields. The lithiated intermediate can also undergo transmetalation with reagents like zinc dichloride, enabling subsequent Negishi cross-coupling reactions. beilstein-journals.org

Applications of 2 Bromo 5 Phenyl 1,3 Oxazole Derivatives in Advanced Research Areas

Applications in Medicinal Chemistry and Drug Discovery

The 1,3-oxazole ring is a key structural motif present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. researchgate.nettandfonline.comnih.gov Its derivatives are a subject of intense research due to their potential as therapeutic agents. researchgate.nettandfonline.com The unique structure of the oxazole (B20620) ring allows for interaction with various biological targets like enzymes and receptors, leading to diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory actions. researchgate.netnih.govrsc.org

Derivatives built upon the oxazole scaffold have emerged as a promising class of compounds in oncology research. researchgate.net They exhibit potent activity against various cancer cell lines, including those that are drug-resistant, by operating through multiple mechanisms of action. researchgate.net

A significant mechanism by which certain oxazole derivatives exert their anticancer effects is by interfering with microtubule dynamics, which are crucial for cell division. researchgate.net A series of novel 1,3-oxazole sulfonamides were found to effectively bind to tubulin, leading to the depolymerization of microtubules within cells. nist.govnih.gov This disruption of the cellular cytoskeleton inhibits mitosis and ultimately triggers cancer cell death. Structurally related 2-methyl-4,5-disubstituted oxazoles have also been identified as antimitotic agents that function through the inhibition of tubulin polymerization. vulcanchem.com Research has confirmed that these classes of compounds can interact with the colchicine (B1669291) binding site of tubulin, validating their mechanism of action. researchgate.net

Another key strategy in modern cancer therapy is the inhibition of protein kinases involved in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical kinase in this process. estranky.sk Certain 2-anilino-5-aryloxazole derivatives have been identified as novel and potent inhibitors of VEGFR2 kinase. researchgate.netestranky.skmdpi.com Through optimization of the aryl rings on the oxazole scaffold, researchers developed inhibitors with strong enzymatic and cellular activity. estranky.sk For instance, replacing the phenyl ring in 2-anilino-5-phenyloxazole with specific substituted anilines, such as 5-ethylsulfonyl-2-methoxyaniline, led to a significant enhancement in potency against VEGFR2. estranky.sk The proposed binding mode involves hydrogen bonding between the oxazole and anilino nitrogens with the Cys919 residue in the ATP binding site of the kinase. estranky.sk

Derivatives of 1,3-oxazole have demonstrated broad-spectrum antiproliferative activity against the NCI-60 panel of human tumor cell lines, with particular specificity noted for leukemia cell lines. nist.govnih.gov In dose-response assays, these compounds exhibited GI50 (50% growth inhibition) values ranging from the low micromolar to the nanomolar level. nist.govnih.gov For example, 1,3-oxazole sulfonamides with 2-chloro-5-methylphenyl and 1-naphthyl substituents proved to be the most potent inhibitors of leukemia cells, with mean GI50 values of 48.8 nM and 44.7 nM, respectively. nist.govnih.gov Other studies have shown that 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide has high anti-proliferative activity against the HOP-92 non-small cell lung cancer cell line. biointerfaceresearch.com

Table 1: Anticancer Activity of Selected Oxazole Derivatives

| Compound Class | Specific Derivative | Target/Mechanism | Cancer Cell Line | Activity (GI50) | Source |

|---|---|---|---|---|---|

| 1,3-Oxazole Sulfonamide | 2-Chloro-5-methylphenyl derivative | Tubulin Polymerization Inhibition | Leukemia (Mean) | 48.8 nM | nist.gov, nih.gov |

| 1,3-Oxazole Sulfonamide | 1-Naphthyl derivative | Tubulin Polymerization Inhibition | Leukemia (Mean) | 44.7 nM | nist.gov, nih.gov |

| 2-Anilino-5-aryloxazole | Oxazole 39 (bis-mesylate salt) | VEGFR2 Kinase Inhibition | HT29 Colon Tumor | Moderate in vivo efficacy | estranky.sk |

| 4-Arylsulfonyl-1,3-oxazole | 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Anti-proliferative | HOP-92 (Lung) | High activity | biointerfaceresearch.com |

The oxazole scaffold is a fundamental component of many compounds with a broad spectrum of antimicrobial activities. nih.govd-nb.info

Antibacterial and Antifungal Activity : Numerous studies have confirmed the efficacy of oxazole derivatives against various bacterial and fungal strains. d-nb.info For example, 4-(4-bromophenyl)-2-tert-butyloxazole was identified as one of the most active compounds in a series tested against bacteria. d-nb.info In another study, 2-[5-(substituted phenyl)- mdpi.comkoreascience.krsmolecule.comoxadiazol-2-yl]-benzoxazoles, which contain an oxazole ring, demonstrated significant antifungal activity against Aspergillus niger and Candida albicans. koreascience.kr Derivatives such as (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone have also been highlighted as potent antimicrobial agents. humanjournals.com The presence of a bromine atom is often associated with enhanced antimicrobial effects.

Antiviral Activity : The antiviral potential of oxazole derivatives has been investigated against several viruses. Novel 1,3-oxazole derivatives have shown potent activity against low-risk human papillomavirus (HPV-11) with low cytotoxicity. researchgate.net Other research has focused on synthesizing oxazole derivatives as potential antivirals against human cytomegalovirus (HCMV). nih.gov Furthermore, oxadiazole-based scaffolds, which are structurally related, have been evaluated for activity against the highly pathogenic H5N1 influenza virus, with some derivatives showing excellent results. arkat-usa.org

Antiprotozoal Activity : Research has demonstrated the effectiveness of oxazole derivatives against pathogenic protozoa. bioline.org.br A study on 2-amino-4-(p-substituted phenyl)-oxazoles revealed significant in vitro activity against Giardia lamblia and Trichomonas vaginalis. bioline.org.brresearchgate.netijpsonline.com Notably, 2-amino-4-(p-bromophenyl)-oxazole was the most active compound against T. vaginalis, with a 50% inhibitory concentration (IC50) of 1.89 µM. bioline.org.brresearchgate.net Another derivative, 2-amino-4-(p-benzoyloxyphenyl)oxazole, showed higher activity against G. lamblia than the commercial drug metronidazole. bioline.org.br

Table 2: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound Type | Specific Derivative | Activity Type | Target Organism | Activity (IC50/MIC) | Source |

|---|---|---|---|---|---|

| 2-Amino-4-phenyloxazole | 2-Amino-4-(p-bromophenyl)-oxazole | Antiprotozoal | Trichomonas vaginalis | 1.89 µM (IC50) | researchgate.net, bioline.org.br |

| 2-Amino-4-phenyloxazole | 2-Amino-4-(p-benzoyloxyphenyl)oxazole | Antiprotozoal | Giardia lamblia | 1.17 µM (IC50) | researchgate.net, bioline.org.br |

| Benzoxazole-oxadiazole | 2-[5-(4-bromophenyl)- mdpi.comkoreascience.krsmolecule.comoxadiazol-2-yl]-benzoxazole | Antifungal | A. niger, C. albicans | Significant activity | koreascience.kr |

| 1,3-Oxazole derivative | Compound 4 | Antiviral | HPV-11 | 1.7–9.6 μM (IC50) | researchgate.net |

Oxazole-containing compounds are recognized for their significant anti-inflammatory properties. nih.govrsc.org The oxazole scaffold is considered a valuable structural motif for designing new anti-inflammatory agents. rsc.org The mechanisms often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). rsc.org

Research into 2-(2-arylphenyl)benzoxazole derivatives identified them as new and selective ligands for the COX-2 enzyme. acs.org Similarly, a series of 4,5-diphenyloxazolone derivatives were evaluated for their COX-2 inhibitory potential, with some showing high selectivity. rsc.org Furthermore, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory effects in vivo. mdpi.com These findings underscore the potential of the oxazole core in developing novel anti-inflammatory therapies. rsc.org

Inhibition of Specific Kinases (e.g., VEGFR2)

Modulation of Biological Receptors (e.g., GPR40 Agonism)

The oxazole core is a key feature in the design of agonists for G protein-coupled receptors (GPCRs), such as the free fatty acid receptor 1 (GPR40). researchgate.net GPR40 is a significant therapeutic target for type 2 diabetes because its activation by agonists leads to insulin (B600854) secretion only when blood glucose levels are high, which reduces the risk of hypoglycemia. researchgate.netnih.gov

Research has shown that phenoxymethyl (B101242) 1,3-oxazole derivatives can act as potent and selective agonists of GPR40. tandfonline.com For instance, a tri-substituted oxazole compound demonstrated notable activity on the GPR40 receptor, with an EC50 value of 0.058 μM. researchgate.net The development of such potent GPR40 agonists is a promising area of research for new diabetes treatments. nih.gov The structural diversity of oxazole-based molecules makes them a valuable template for creating new therapeutic agents that can interact with various receptors and enzymes. researchgate.net

Enzyme Inhibition (e.g., HDAC6)

Derivatives of 2-bromo-5-phenyl-1,3-oxazole have been investigated as inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer and other diseases. acs.orgmdpi.com Selective HDAC6 inhibitors are of great interest in drug discovery. rsc.org

Studies have shown that oxazole-containing biarylhydroxamic acids can be potent and highly selective HDAC6 inhibitors. acs.org For example, a 4-bromophenyl substituted oxazole hydroxamate was identified as a highly potent analog, with an IC50 value of 59 nM. rsc.org Molecular docking studies suggest that the oxazole ring can interact with key amino acid residues in the HDAC6 active site, which may explain the high selectivity of these compounds. rsc.org The nature of the heterocyclic ring directly attached to the zinc-binding group has been shown to be a critical factor in modulating the potency and selectivity of HDAC6 inhibitors. acs.org

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery, and the oxazole scaffold has been a versatile subject of such investigations. tandfonline.comsemanticscholar.org These studies help to identify the key structural features of a molecule that are essential for its biological activity. tandfonline.com

For instance, in the development of 5-lipoxygenase (5-LOX) inhibitors, SAR analysis of N-aryl-5-aryloxazol-2-amine derivatives revealed that a hydroxyl or amino group at a specific position on the N-phenyl ring was crucial for their inhibitory activity. jst.go.jp Furthermore, the addition of other groups, like halogens or methyl groups, could either enhance or diminish the compound's potency. jst.go.jp Similarly, in the optimization of anti-HIV agents, systematic modifications to an oxazole-based lead compound, guided by computational methods, led to the discovery of highly potent novel inhibitors. nih.gov These examples underscore the importance of SAR in refining the therapeutic potential of oxazole derivatives. wjahr.com

Applications in Materials Science and Optoelectronics

The unique photophysical properties of the this compound scaffold have led to its use in the development of advanced materials for optoelectronic applications.

Development of Organic Light-Emitting Diodes (OLEDs)

Oxazole derivatives are utilized in the creation of materials for Organic Light-Emitting Diodes (OLEDs). ontosight.aimade-in-china.com These compounds can be incorporated into the emissive layer of an OLED device. For example, a thermally activated delayed fluorescence (TADF) dye synthesized from a 2-bromo-5-fluorobenzonitrile (B41413) precursor was used in an OLED that exhibited a maximum external quantum efficiency of 5%. ossila.com The synthesis of various triarylamines containing oxazole moieties, which are then used as OLED materials, has also been reported. researchgate.net The structural versatility of oxazole chemistry allows for the fine-tuning of the electronic and photoluminescent properties of these materials, which is critical for optimizing OLED performance. researchgate.net

Luminescent and Fluorescent Materials

Many oxazole derivatives, including those related to this compound, exhibit strong luminescence and fluorescence, making them valuable as fluorescent dyes and probes. periodikos.com.brsmolecule.com For instance, 2-(1-Naphthyl)-5-phenyloxazole is a fluorescent dye that emits light at 510 nm and has applications in fluorescence microscopy and analytical assays. biosynth.comsmolecule.com The substitution of phenyl groups with oxazole and oxadiazole groups has been shown to increase the solubility of some compounds without negatively affecting their luminescent properties. arxiv.org The development of novel luminescent materials based on oxazole structures continues to be an active area of research, with applications ranging from biological imaging to materials science. sioc-journal.cnresearchgate.net

Scintillators for Detection Technologies

Oxazole-based compounds are integral components of scintillators, which are materials that emit light when exposed to ionizing radiation. This property makes them essential for radiation detection technologies. google.combarc.gov.in For example, 2,5-diphenyloxazole (B146863) (PPO), a related compound, is a common organic scintillator used in plastic scintillators. arxiv.orggoogle.com These plastic scintillators are often composed of a polymer matrix, like polystyrene, doped with one or more fluorescent compounds. tennessee.eduacs.org The oxazole derivative absorbs the energy from the radiation and then re-emits it as light, which can be detected by a photosensor. smolecule.com Researchers are continuously working to develop new and improved scintillator materials with enhanced light yield and faster response times for various applications, including medical imaging and high-energy physics experiments. arxiv.org

Applications in Agrochemicals and Crop Protection

The oxazole scaffold is a significant feature in the development of modern agrochemicals. mdpi.com Derivatives of the 1,3-oxazole ring system, in particular, have been investigated for their potential as active ingredients in plant protection products. mdpi.commdpi.com The inherent biological activity of the oxazole nucleus, combined with the chemical versatility offered by its substituents, allows for the creation of molecules with targeted effects on various agricultural pests. acs.org Research has demonstrated that compounds based on this heterocyclic structure can exhibit fungicidal, herbicidal, and insecticidal properties, making them valuable candidates for developing new crop protection solutions. mdpi.comacs.orguc.pt

Oxazole derivatives are recognized for their potential herbicidal activity. mdpi.comacs.orgbohrium.com The structural framework of oxazoles is frequently employed by researchers in the design of new active compounds for weed management. acs.org While specific studies focusing exclusively on the herbicidal action of this compound derivatives are not extensively detailed in the provided literature, the broader class of oxazole and isoxazole (B147169) compounds has been noted for its herbicidal applications in agriculture. uc.ptbohrium.com This suggests a promising avenue for future research into specifically substituted phenyl-oxazoles for weed control.

The application of oxazole derivatives in controlling fungal and insect pests is an area of active research. bohrium.com Numerous oxazole-containing compounds have been identified as having potent fungicidal and insecticidal activities. acs.org

Fungicidal Activity: Research has led to the development of oxazole-5-carboxamide (B136671) derivatives that function as succinate (B1194679) dehydrogenase (SDH) inhibitors, a critical mode of action for fungicides. acs.org A series of these compounds demonstrated significant efficacy against a range of plant-pathogenic fungi. acs.org For instance, certain N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives showed notable inhibitory effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. acs.org The fungicidal potential is often linked to the specific substitutions on the aryl and oxazole rings, which interact with the target enzymes. acs.org The oxazole ring itself is valued in these designs for its ability to form hydrogen bonds and create hydrophobic interactions, enhancing the molecule's binding to biological targets. acs.org

Table 1: In Vivo Fungicidal Activity of Selected Oxazole Derivatives at 100 mg/L

| Compound | Target Fungus | Inhibition Rate (%) |

| SEZA1 | Botrytis cinerea | 75 |

| SEZA1 | Sclerotinia sclerotiorum | 85 |

| SEZA4 | Botrytis cinerea | 70 |

| SEZA4 | Sclerotinia sclerotiorum | 80 |

| SEZA7 | Botrytis cinerea | 65 |

| SEZA7 | Sclerotinia sclerotiorum | 75 |

| Data sourced from a study on oxazole-5-carboxamide derivatives as SDH inhibitors. acs.org |

Insecticidal Activity: Oxazole derivatives have also shown promise as insecticides. bohrium.comsemanticscholar.org In one study, 4-benzylidene-2-phenyloxazol-5-one demonstrated greater insecticidal effects compared to its 2-methyl substituted counterpart, highlighting the importance of the phenyl group. bohrium.com Furthermore, naturally occurring insecticidal oxazoles have been isolated from bacterial sources like Pseudomonas spp., confirming the relevance of this chemical class in pest control. semanticscholar.org

Herbicidal Properties

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

Beyond its direct biological applications, the this compound structure serves as a crucial and versatile building block in organic synthesis. mdpi.com The presence of the bromine atom and the phenyl group on the stable oxazole core provides multiple reactive sites for constructing more complex molecules, including advanced agrochemicals and pharmaceuticals. mdpi.comontosight.ai

Aryl bromides, such as this compound, are highly valued intermediates. mdpi.com The bromine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. semanticscholar.org More significantly, it serves as an excellent handle for modern cross-coupling reactions. mdpi.com Palladium-catalyzed reactions, such as Suzuki and direct arylation, enable the regiocontrolled formation of new carbon-carbon bonds, allowing chemists to link the oxazole core to other aromatic or heteroaromatic systems. organic-chemistry.org This strategic functionalization is fundamental to building the complex molecular architectures required for highly specific biological activity. mdpi.comorganic-chemistry.org

The synthesis of substituted oxazoles often relies on established methods like the Van Leusen oxazole synthesis, which constructs the oxazole ring from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). mdpi.commdpi.com Subsequent electrophilic bromination can then install the bromine atom, yielding the versatile intermediate. mdpi.com The adaptability of these synthetic routes makes this compound and its analogues readily accessible starting materials for elaborate multi-step syntheses. ontosight.aiorganic-chemistry.org

Future Research Directions and Emerging Opportunities for 2 Bromo 5 Phenyl 1,3 Oxazole

Exploration of Underexplored Reaction Pathways and Selectivity Control

The bromine atom at the C2 position of the oxazole (B20620) ring is a key functional handle for a variety of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. ignited.in While reactions like Suzuki-Miyaura and Sonogashira have been demonstrated on bromo-substituted heterocycles, a vast chemical space remains to be explored for 2-bromo-5-phenyl-1,3-oxazole. beilstein-journals.orgtandfonline.com Future research should focus on expanding the scope of these reactions to include a wider array of coupling partners.

Key areas for exploration include:

Diversification of Cross-Coupling Reactions: Systematically investigating other palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation), Heck coupling (for C-C double bond formation), and cyanation reactions. The development of nickel-catalyzed couplings could also offer alternative reactivity and cost-effectiveness. researchgate.net

Regioselectivity in Polyhalogenated Systems: Investigating reactions on derivatives of this compound that contain additional halogen substituents on the phenyl ring. Developing selective conditions that allow for sequential, site-specific couplings would be a significant advancement, enabling the synthesis of highly complex molecular architectures from a single precursor. mdpi.com

Direct C-H Activation: Moving beyond classical cross-coupling, the exploration of direct C-H activation/arylation reactions presents a more atom-economical and streamlined approach. beilstein-journals.org Research into palladium or copper-catalyzed direct arylation of the phenyl ring or other positions on the oxazole core, while the bromo-substituent remains intact for subsequent functionalization, is a promising frontier. beilstein-journals.org

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Catalyst System | Research Focus |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | C-C | Pd(PPh₃)₄, Na₂CO₃ | Expanding substrate scope to complex boronic acids. beilstein-journals.orgtandfonline.com |

| Sonogashira | Terminal Alkynes | C-C (alkyne) | PdCl₂(PPh₃)₂, CuI, Et₃N | Synthesis of conjugated enyne systems. beilstein-journals.org |

| Buchwald-Hartwig | Amines, Amides | C-N | Palladium complexes with specialized phosphine (B1218219) ligands | Accessing novel amine-substituted oxazoles. |

| Heck | Alkenes | C-C (alkene) | Pd(OAc)₂ | Creating vinyl-substituted oxazole derivatives. |

| Stille | Organostannanes (e.g., Bu₃Sn-Aryl) | C-C | Palladium complexes | Useful for complex fragment coupling. beilstein-journals.org |

Integration with Chemoinformatics and Machine Learning for Property Prediction and Design

The fields of chemoinformatics and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. researchgate.net By building predictive models, researchers can prioritize the synthesis of compounds with the highest probability of desired activity, saving significant time and resources. rroij.com

Future opportunities in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate structural modifications of this compound with specific biological activities (e.g., anticancer, antiviral). nih.govnih.gov These models can guide the design of new analogues with enhanced potency and selectivity. researchgate.net

Virtual Screening and Molecular Docking: Employing molecular docking to screen virtual libraries of derivatives against known biological targets. rroij.comnih.gov This can identify promising candidates and predict their binding modes, offering insights into the mechanism of action. tandfonline.com Targets could include kinases, polymerases, or receptors known to be modulated by oxazole-containing compounds. nih.govnih.gov

ADMET Property Prediction: Using ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel derivatives early in the design phase. jcchems.com This helps to de-risk drug development by flagging compounds likely to have poor pharmacokinetic properties or toxicity issues. rroij.com

Table 2: Chemoinformatic and ML Approaches for Derivative Design

| Technique | Application | Objective | Representative Software/Platform |

|---|---|---|---|

| QSAR | Predict biological activity from chemical structure | Design more potent analogues | OCHEM, Schrödinger Suite |

| Molecular Docking | Simulate ligand-protein binding | Identify potential biological targets and binding modes | AutoDock, PyRx, Discovery Studio |

| ML-based ADMET | Predict pharmacokinetic and toxicity profiles | Prioritize compounds with drug-like properties | SwissADME, Toxtree, Osiris Property Explorer |

| De Novo Design | Generate novel molecular structures | Explore new chemical space for active compounds | Generative ML models (e.g., RNNs, GANs) |

In-depth Mechanistic Studies of Biological Activities and Target Identification

While oxazole derivatives are known to possess a wide range of biological activities, detailed mechanistic studies for many scaffolds, including this compound, are often lacking. semanticscholar.org Future research must move beyond preliminary screening to elucidate how these molecules function at a cellular and molecular level.

Key research directions are:

Target Deconvolution: For derivatives showing promising activity in cell-based assays, employing techniques like chemical proteomics (e.g., activity-based protein profiling) to identify their direct molecular targets within the cell.

Biophysical Interaction Studies: Using methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify the binding affinity and kinetics of active compounds with their identified protein targets.

Structural Biology: Obtaining co-crystal structures of active analogues bound to their targets to visualize the precise molecular interactions. This provides invaluable information for structure-based drug design and the rational optimization of lead compounds. mdpi.com

Mechanism of Covalent Inhibition: Investigating the reactivity of the C2-bromo position. The bromine can act as a leaving group, making the C2 carbon an electrophilic site capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in a protein's active site. smolecule.com Studying this potential mechanism of irreversible inhibition is a critical area of research.

Sustainable and Scalable Synthetic Approaches for Industrial Relevance

For this compound and its derivatives to find practical applications, the development of environmentally friendly, efficient, and scalable synthetic methods is crucial. irjmets.com Traditional multi-step syntheses often generate significant waste and use hazardous reagents. ijpsonline.com

Future research should prioritize green chemistry principles:

Microwave and Ultrasound-Assisted Synthesis: Investigating the use of microwave irradiation and ultrasonication to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. ijpsonline.comresearchgate.net

Catalyst-Free and Green Solvent Systems: Developing synthetic protocols that minimize or eliminate the need for toxic metal catalysts and volatile organic solvents. eijppr.com The use of benign media such as water or polyethylene (B3416737) glycol (PEG) represents a significant step toward sustainability. ijpsonline.comeijppr.com

Photochemical and Mechanochemical Methods: Exploring novel energy sources like visible light (photoredox catalysis) or mechanical force (mechanochemistry/ball-milling) to drive reactions under mild, often solvent-free, conditions. organic-chemistry.orgmdpi.com A solar photo-thermochemical synthesis for a related bromo-oxazole has been reported, highlighting a particularly innovative and sustainable approach. rsc.org

Continuous Flow Chemistry: Adapting optimized synthetic procedures to continuous flow reactors. This technology allows for safer handling of reactive intermediates, better process control, easier scalability, and higher throughput, making it highly suitable for industrial production. ijpsonline.com

Table 3: Comparison of Synthetic Approaches for Oxazole Synthesis

| Method | Principle | Advantages | Disadvantages (if not optimized) |

|---|---|---|---|

| Conventional Reflux | Thermal heating in organic solvents | Well-established procedures | Long reaction times, high energy use, hazardous solvents |

| Microwave-Assisted | Dielectric heating | Rapid heating, reduced reaction times, improved yields ijpsonline.com | Specialized equipment needed, scalability challenges |

| Ultrasound-Assisted | Acoustic cavitation | Enhanced mass transfer, shorter times, mild conditions ijpsonline.com | Specialized equipment, potential for localized hot spots |

| Mechanochemistry | Mechanical force (grinding/milling) | Solvent-free or low-solvent, high efficiency mdpi.com | Substrate suitability, monitoring can be difficult |

| Flow Chemistry | Continuous reaction in a reactor | High scalability, safety, and process control ijpsonline.com | High initial setup cost, potential for clogging |

Novel Applications in Supramolecular Chemistry and Nanotechnology

The rigid, planar structure and electronic properties of the this compound scaffold make it an attractive building block for materials science applications beyond medicine. irjmets.com The ability of the aromatic rings to participate in non-covalent interactions is key to this potential. tandfonline.com

Emerging opportunities include:

Liquid Crystals and Organic Emitters: The phenyl-oxazole core is a component of some fluorescent dyes and could be incorporated into larger conjugated systems to create novel materials for organic light-emitting diodes (OLEDs) or liquid crystal displays. irjmets.com

Supramolecular Assembly: The oxazole ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the phenyl and oxazole rings can engage in π-π stacking. tandfonline.comsemanticscholar.org These weak interactions can be programmed to direct the self-assembly of molecules into well-defined supramolecular structures like gels, fibers, or vesicles.

Functional Nanomaterials: Using this compound as a precursor, its bromo-functionality can be used to anchor the molecule to nanoparticle surfaces or to initiate polymerization reactions, leading to functional hybrid materials or oxazole-based polymers. irjmets.com Interdisciplinary research into the role of oxazoles in nanotechnology and biomaterials is a growing field. irjmets.com

Q & A

Q. What are the primary synthetic routes for 2-Bromo-5-phenyl-1,3-oxazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors such as benzoyl chlorides and amines. For example, reacting substituted benzoyl chlorides with amines in solvents like dichloromethane or THF, followed by bromination using agents like NBS (N-bromosuccinimide). Catalysts such as triethylamine are employed to enhance cyclization efficiency. Industrial-scale synthesis may use continuous flow reactors for improved yield and purity . Optimization involves adjusting solvent polarity, temperature (e.g., 0–60°C), and stoichiometric ratios of brominating agents to intermediates.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on multi-spectroscopic techniques:

- 1H/13C-NMR : Identifies proton environments (e.g., deshielded H atoms near bromine at δ 7.2–8.1 ppm) and carbon assignments (e.g., oxazole C-2 at ~160 ppm) .

- LC-ESI-MS/MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 232) and fragmentation patterns .

- RP-HPLC : Assesses purity (>95% via C18 columns with acetonitrile/water gradients) .

Q. What solvent systems are optimal for recrystallizing this compound?

High-purity crystals are obtained using mixed solvents like ethyl acetate/hexane (1:3) or methanol/water (4:1). Slow evaporation at 4°C yields X-ray-quality crystals for crystallographic studies, which are refined using SHELXL .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Bromine at the 2-position acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. For example, using Pd(PPh3)4/K2CO3 in DMF at 80°C yields biaryl derivatives. The electron-withdrawing nature of bromine enhances oxidative addition efficiency, while steric effects from the phenyl group at C-5 dictate regioselectivity .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for cytotoxicity in oxazole derivatives?

- Bioassays : Daphnia magna lethality tests (72-hour LC50) evaluate acute toxicity, with dose-response curves fitted to probit models .

- Computational Modeling : DFT calculations predict electron-density distributions (e.g., Fukui indices) to correlate substituent effects (e.g., fluorine vs. methyl groups) with biological activity .

Q. How do electronic effects of substituents (e.g., phenyl vs. fluorophenyl) modulate enzyme inhibition?

Fluorine at the para position of the phenyl ring enhances π-π stacking with hydrophobic enzyme pockets (e.g., cytochrome P450). Bromine’s electronegativity increases binding affinity by 30% compared to non-halogenated analogs, as shown in docking studies using AutoDock Vina .

Q. What analytical strategies resolve contradictions in reaction yield data for brominated oxazoles?

- DoE (Design of Experiments) : Identifies critical factors (e.g., catalyst loading, temperature) via response surface methodology .

- GC-EI-MS : Traces byproducts (e.g., dehalogenated species) to explain yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.